molecular formula C18H20N2O3S B13428145 Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate

Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B13428145
M. Wt: 344.4 g/mol
InChI Key: DBHRMOUXCXDEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate is a complex organic compound with a molecular formula of C16H16N2O3S This compound is known for its unique structural features, which include a thiazole ring, a butoxy group, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-butoxy-3-cyanobenzaldehyde with ethyl 2-bromo-4-methylthiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and cyanophenyl group are key structural elements that enable the compound to bind to these targets and exert its effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate
  • Ethyl 2-(4-ethoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate
  • Ethyl 2-(4-propoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate

Uniqueness

Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from similar compounds with different alkoxy groups.

Properties

IUPAC Name

ethyl 2-(4-butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-6-9-23-15-8-7-13(10-14(15)11-19)17-20-12(3)16(24-17)18(21)22-5-2/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHRMOUXCXDEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)OCC)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.